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Compound of Interest

Compound Name: Quinamine

Cat. No.: B119162

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and complex
stereochemistry of quinine, a historically significant alkaloid renowned for its antimalarial
properties.[1][2][3] Sourced from the bark of the Cinchona tree, its intricate molecular
architecture has been a subject of extensive study, culminating in its total synthesis and the
development of numerous derivatives.[1][4]

Chemical Structure

Quinine is a member of the cinchona alkaloids class, characterized by a quinoline ring linked to
a quinuclidine (1-azabicyclo[2.2.2]octane) moiety.

IUPAC Nomenclature and Molecular Formula

o |[UPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-
4-yl)methanol

e Molecular Formula: C20H24N202

e CAS Registry Number: 130-95-0

Core Structural Features
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The quinine molecule is composed of two primary heterocyclic systems connected by a
hydroxymethyl bridge:

e Aromatic Quinoline System: This portion of the molecule contains a methoxy group at the 6-
position.

 Bicyclic Quinuclidine System: This is a rigid bicyclic amine structure that features a vinyl
group substituent.

» Hydroxymethyl Bridge: This linker connects the quinoline ring at its 4-position to the
quinuclidine ring at its 2-position. The hydroxyl group on this bridge is crucial for its biological
activity.

Stereochemistry

The biological activity of quinine is intrinsically linked to its specific three-dimensional
arrangement. The molecule possesses five stereogenic centers, though due to the rigid bicyclic
nature of the quinuclidine ring, the configurations of the bridgehead N1 and C4 atoms are
interdependent. This results in four independent stereocenters that give rise to 24 = 16 possible
stereoisomers.

Absolute Configuration

Natural (-)-quinine has the following absolute configuration at its four key stereocenters: (3R,
4S, 8S, 9R).

Diastereomers: Quinine and Quinidine

Quinine has a well-known diastereomer, quinidine, which is also found naturally. While they
share the same molecular formula and connectivity, they differ in the spatial arrangement at
two stereocenters, C8 and C9. This seemingly minor difference results in distinct
pharmacological properties, with quinidine being used as an antiarrhythmic agent.

e Quinine Configuration: (8S, 9R)

e Quinidine Configuration: (8R, 9S)
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This relationship, where they are almost mirror images at the critical 3-hydroxyamine
functionality but identical elsewhere, leads to them being termed "quasi-enantiomers".

Quantitative and Physicochemical Data

The following table summarizes key properties of quinine.

Property Value Reference

(R)-[(2S,4S,5R)-5-ethenyl-1-
IUPAC Name azabicyclo[2.2.2]octan-2-yl]-(6-
methoxyquinolin-4-yl)ymethanol

Molecular Formula C20H24N202

Molecular Weight 324.42 g/mol

CAS Number 130-95-0

Appearance White crystalline powder
Taste Very bitter

The stereochemical configurations of quinine and its principal diastereomer, quinidine, are
detailed below.

C3 C4 c8 C9
Compound . . . . . . . .
Configuration Configuration Configuration Configuration
Quinine R S S R
Quinidine R S R S

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of quinine have been established and confirmed
through a combination of classical degradation studies and modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is a cornerstone technique for determining the structure of organic molecules like quinine.

A suite of experiments is employed to assign the proton (*H) and carbon (33C) signals and

establish connectivity.

o Methodology:

'H NMR: Provides information on the chemical environment of hydrogen atoms and their
coupling relationships.

13C NMR: Identifies the number of unique carbon atoms and their types (CHs, CHz, CH,
Q).

2D COSY (Correlation Spectroscopy): Establishes *H-'H coupling correlations, identifying
adjacent protons.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded *H and
13C atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds, which is crucial for piecing together the molecular
framework.

NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial
proximity of atoms, which is vital for confirming stereochemistry.

Sample Preparation: A typical protocol involves dissolving a few milligrams of the quinine

sample in a deuterated solvent (e.g., CDCIs or benzene-ds) and analyzing it in a high-field

NMR spectrometer.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-

dimensional structure of a molecule in its crystalline state.

» Methodology:

o Crystal Growth: High-quality single crystals of quinine (or a salt thereof) are grown from a

suitable solvent.
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o Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The

diffraction pattern is collected by a detector.

o Structure Solution and Refinement: The diffraction data is processed to generate an
electron density map, from which the atomic positions are determined. This model is then
refined to yield precise bond lengths, bond angles, and the absolute stereochemistry.

Visualizations

The following diagrams illustrate the key structural and stereochemical aspects of quinine.
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Figure 1: Chemical Structure of Quinine

Click to download full resolution via product page

Caption: Chemical structure of quinine with key functional groups highlighted.
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Figure 2: Stereochemical Relationship of Quinine and Quinidine
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Quinine and Quinidine are diastereomers,
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Caption: Relationship between Quinine and its diastereomer, Quinidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Quinine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119162#quinine-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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